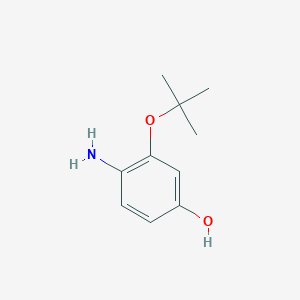
3-Amino-2-formylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-formylisonicotinic acid is an organic compound with a unique structure that includes both an amino group and a formyl group attached to an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formylisonicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of isonicotinic acid, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 3-Amino-2-carboxyisonicotinic acid, while reduction yields 3-Amino-2-hydroxyisonicotinic acid.
Scientific Research Applications
3-Amino-2-formylisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-2-formylisonicotinic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the amino and formyl groups, making it less reactive in certain chemical reactions.
3-Aminoisonicotinic acid: Similar but lacks the formyl group, affecting its chemical properties and reactivity.
2-Formylisonicotinic acid: Similar but lacks the amino group, influencing its interactions and applications.
Uniqueness
3-Amino-2-formylisonicotinic acid is unique due to the presence of both the amino and formyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its similar compounds.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
3-amino-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(7(11)12)1-2-9-5(6)3-10/h1-3H,8H2,(H,11,12) |
InChI Key |
BGYZPCTYSRMDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



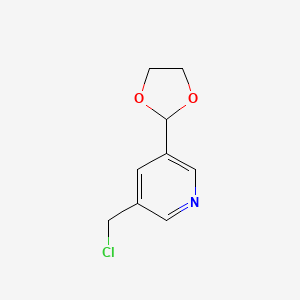

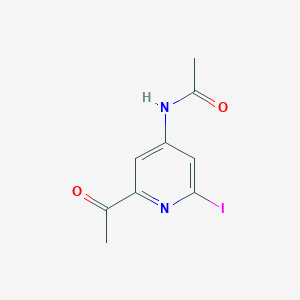
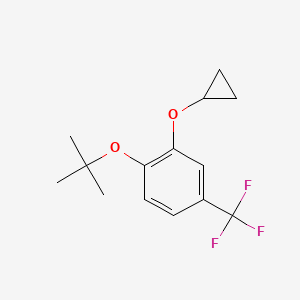
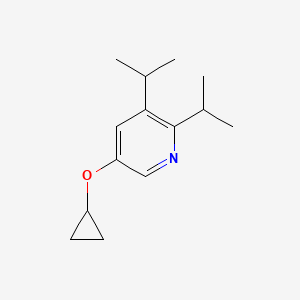
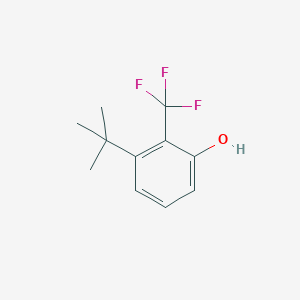

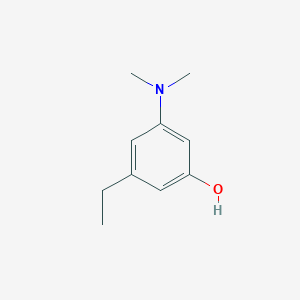
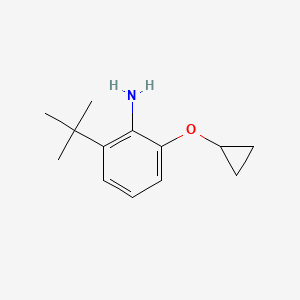
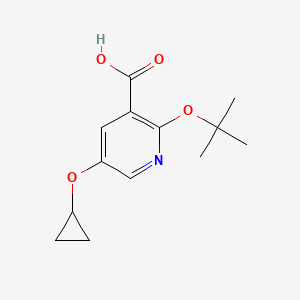
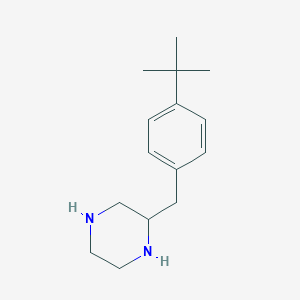
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
